N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide
CAS No.: 942001-12-9
Cat. No.: VC4673814
Molecular Formula: C12H12ClN3O3
Molecular Weight: 281.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942001-12-9 |
|---|---|
| Molecular Formula | C12H12ClN3O3 |
| Molecular Weight | 281.7 |
| IUPAC Name | N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide |
| Standard InChI | InChI=1S/C12H12ClN3O3/c1-7-11(15-10(17)6-19-2)12(18)16-5-8(13)3-4-9(16)14-7/h3-5H,6H2,1-2H3,(H,15,17) |
| Standard InChI Key | DKEMAPZYAZUHBH-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)COC |
Introduction
N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide is a compound belonging to the pyrido[1,2-a]pyrimidine class, which is a subclass of heterocyclic compounds. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry, particularly in drug development targeting diseases such as cancer and viral infections.
Synthesis and Chemical Reactions
The synthesis of N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide likely involves several steps, starting from the pyrido[1,2-a]pyrimidine core. Common reagents used in similar syntheses include chlorinating agents, amines for nucleophilic substitution, and acylating agents for introducing the acetamide functionality.
| Step | Reagents | Conditions |
|---|---|---|
| 1. Formation of Pyrido[1,2-a]pyrimidine Core | Various starting materials (e.g., pyridine, pyrimidine precursors) | High temperature, catalysts (e.g., acid or base) |
| 2. Chlorination | Chlorinating agents (e.g., POCl3) | Inert atmosphere, controlled temperature |
| 3. Acylation | Acyl chlorides (e.g., methoxyacetyl chloride) | Base (e.g., triethylamine), solvent (e.g., dichloromethane) |
Biological Activity and Potential Applications
Pyrido[1,2-a]pyrimidine derivatives have shown promise in various biological assays, including anticancer and antiviral activities. The specific compound , N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide, may interact with enzymes or receptors involved in disease pathways, potentially modulating cellular processes.
| Potential Application | Mechanism |
|---|---|
| Anticancer | Inhibition of cell proliferation pathways |
| Antiviral | Interference with viral replication mechanisms |
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